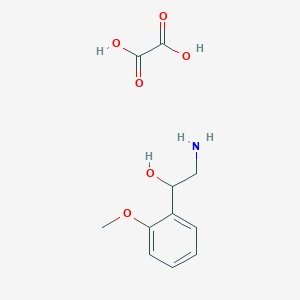

2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate, also known as Hordenine oxalate, is a naturally occurring alkaloid found in various plants, including barley, cactus, and bitter orange. It is a biogenic amine that has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate plays a role in various chemical reactions. For instance, Brouwer, Craig, Jeffreys, and Munro (1972) explored its reactivity with isatin in acidic aqueous solutions, leading to the formation of specific derivatives like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline) (Brouwer, Craig, Jeffreys, & Munro, 1972).

Antidepressant Activity

Research by Yardley et al. (1990) indicates that derivatives of 2-Hydroxy-2-(2-methoxyphenyl)ethylamine have potential antidepressant activity. They investigated a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine and serotonin (Yardley et al., 1990).

Metabolism Studies

Kanamori, Inoue, Iwata, Ohmae, and Kishi (2002) conducted in vivo metabolism studies on a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying several metabolites that are structurally related to 2-Hydroxy-2-(2-methoxyphenyl)ethylamine (Kanamori et al., 2002).

Corrosion Inhibition

Djenane, Chafaa, Chafai, Kerkour, and Hellal (2019) synthesized derivatives of 2-Hydroxy-2-(2-methoxyphenyl)ethylamine, demonstrating their application as corrosion inhibitors in mild steel (Djenane et al., 2019).

Propriétés

IUPAC Name |

2-amino-1-(2-methoxyphenyl)ethanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.C2H2O4/c1-12-9-5-3-2-4-7(9)8(11)6-10;3-1(4)2(5)6/h2-5,8,11H,6,10H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKUTBDFHBVVJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CN)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2360482.png)

![4-((2-Chloro-4-fluorobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2360483.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2360485.png)

![3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2360495.png)

![3-[2-Oxo-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2360500.png)